4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid
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Overview
Description
Scientific Research Applications
Erythroid Differentiation
Butyric acid derivatives, similar in structure to 4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid, have been studied for their potential to induce erythroid differentiation in cultured erythroleukemic cells. The study by Leder and Leder (1975) highlighted the potency of butyric acid in inducing differentiation at concentrations significantly lower than other inducing agents like dimethylsulfoxide (Leder & Leder, 1975).
Chemical Synthesis and Reactions
Bailey et al. (1984) explored the reactions of 4-(1,2-dimethylindol-3-yl)butyric acid with trifluoroacetic anhydride, revealing complex reaction pathways and products depending on the conditions, showcasing the compound's utility in synthetic chemistry (Bailey et al., 1984).
Leukotriene Synthesis Inhibition
Research on derivatives structurally similar to 4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid, such as the study by Hutchinson et al. (2009), identified compounds as potent inhibitors of 5-lipoxygenase-activating protein, indicating potential for asthma treatment (Hutchinson et al., 2009).
Novel Synthesis Methods
Demopoulos et al. (2003) developed an effective synthesis method for 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one, a compound related to 4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid, showcasing the potential for creating selectively substituted derivatives with biological interest (Demopoulos et al., 2003).
Protection of Hydroxyl Groups
Corey and Venkateswarlu (1972) discussed the development of chemical agents for the protection of hydroxyl groups, which is relevant for the synthesis and stability of compounds like 4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid (Corey & Venkateswarlu, 1972).
Safety And Hazards
The safety data sheet for a similar compound, “3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
4-(2,3-dimethylindol-1-yl)-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-10(2)15(8-11(16)7-14(17)18)13-6-4-3-5-12(9)13/h3-6,11,16H,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQMWFKWGLWRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CC(=O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid |
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